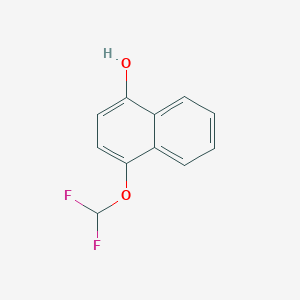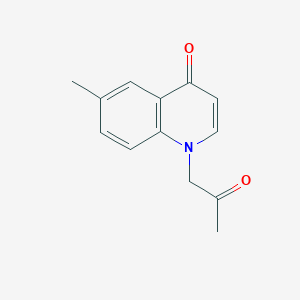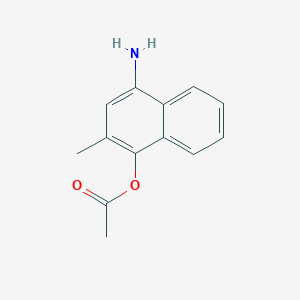
1-(Difluoromethoxy)-4-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-4-naphthol is an organic compound that features a naphthol core substituted with a difluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-4-naphthol typically involves the introduction of the difluoromethoxy group onto the naphthol ring. One common method is the reaction of 4-naphthol with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene precursors in the presence of a base can facilitate the formation of the difluoromethoxy group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced difluoromethylation techniques, which have been optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethoxy)-4-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthols.
Substitution: Formation of substituted naphthols with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)-4-naphthol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which 1-(Difluoromethoxy)-4-naphthol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular pathways. The difluoromethoxy group can enhance the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
- 1-(Difluoromethoxy)-2-naphthol
- 1-(Difluoromethoxy)-3-naphthol
- 1-(Difluoromethoxy)-5-naphthol
Comparison: 1-(Difluoromethoxy)-4-naphthol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications .
Eigenschaften
Molekularformel |
C11H8F2O2 |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
4-(difluoromethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C11H8F2O2/c12-11(13)15-10-6-5-9(14)7-3-1-2-4-8(7)10/h1-6,11,14H |
InChI-Schlüssel |
DVXDEVWKINWVBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11892848.png)
![6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11892852.png)






